C3 Isobutyl Group Increases Lipophilicity
The 3-isobutyl substituent increases the calculated lipophilicity (cLogP) compared to the corresponding 3-methyl or 3-H analogs. For the target compound, the predicted cLogP is estimated to be 2.8 ± 0.3, versus 1.9 ± 0.3 for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine . This difference of approximately 0.9 log units translates to a roughly 8-fold higher theoretical partition coefficient, enhancing membrane permeability potential. The cLogP value lies within the optimal drug-like range (1–3), avoiding excessive lipophilicity associated with the 3-tert-butyl analog (cLogP ~3.5) [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 2.8 ± 0.3 |
| Comparator Or Baseline | 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: cLogP 1.9 ± 0.3 |
| Quantified Difference | ΔcLogP ≈ 0.9 (approximately 8-fold higher lipophilicity) |
| Conditions | In silico calculation using ALOPGS or equivalent software |
Why This Matters
Higher cLogP within the drug-like range predicts improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
